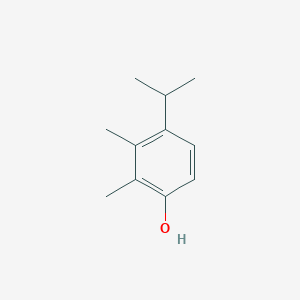

2,3-Dimethyl-4-propan-2-ylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

104174-70-1 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2,3-dimethyl-4-propan-2-ylphenol |

InChI |

InChI=1S/C11H16O/c1-7(2)10-5-6-11(12)9(4)8(10)3/h5-7,12H,1-4H3 |

InChI Key |

CSXUXXZAYYNXHA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1C)O)C(C)C |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)C(C)C |

Synonyms |

2,3-Xylenol,4-isopropyl-(6CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,3 Dimethyl 4 Propan 2 Ylphenol

Classical and Contemporary Synthetic Pathways to 2,3-Dimethyl-4-propan-2-ylphenol

The construction of this compound requires careful consideration of regioselectivity to achieve the desired arrangement of the methyl and isopropyl groups on the phenolic ring.

Retrosynthetic Analysis and Identification of Key Precursors

A logical retrosynthetic analysis of this compound suggests that the most straightforward approach involves the formation of a carbon-carbon bond between a 2,3-dimethylphenol (B72121) precursor and an isopropyl group donor. This disconnection leads to two primary precursors: 2,3-dimethylphenol (also known as 2,3-xylenol) and an isopropylating agent.

Figure 1: Retrosynthetic Disconnection of this compound

The key challenge in the forward synthesis lies in controlling the regioselectivity of the isopropylation of 2,3-dimethylphenol to favor substitution at the C4 position. The hydroxyl group is an ortho-, para-director, and the two methyl groups also influence the position of electrophilic attack.

An alternative retrosynthetic route could involve the synthesis of a different isomer, such as 3-methyl-4-isopropylphenol, and subsequent methylation. However, regioselective methylation of a substituted phenol (B47542) can also be challenging.

Strategies for Phenolic Ring Alkylation at Specific Positions

The primary method for introducing the isopropyl group onto the 2,3-dimethylphenol ring is through Friedel-Crafts alkylation. This reaction typically involves an alkylating agent such as propylene (B89431), isopropanol (B130326), or an isopropyl halide, and a Lewis acid or Brønsted acid catalyst.

The directing effects of the hydroxyl and methyl groups on 2,3-dimethylphenol are crucial. The hydroxyl group strongly activates the ortho and para positions. In this case, the C4 and C6 positions are para and ortho to the hydroxyl group, respectively. The methyl groups at C2 and C3 also have activating and directing effects. The steric hindrance around the C6 position, flanked by the hydroxyl and C2-methyl group, might disfavor substitution at this site, potentially leading to a higher yield of the desired C4-alkylated product.

Direct isopropylation of m-cresol (B1676322) is known to produce a mixture of isomers, including a significant amount of thymol (B1683141) (2-isopropyl-5-methylphenol). wikipedia.org To circumvent such issues with regioselectivity, a protecting group strategy can be employed. For instance, the hydroxyl group can be converted into a bulkier group to direct the alkylation to a less hindered position or to be removed after the alkylation step.

Methods for Regioselective Methylation of the Aromatic Nucleus

While the primary synthetic strategy focuses on alkylating 2,3-dimethylphenol, an alternative could involve the methylation of an isopropylphenol precursor. For example, the methylation of 4-isopropylphenol (B134273) could theoretically yield the target molecule. However, the hydroxyl group would direct methylation to the ortho positions (C2 and C6). To achieve methylation at the C3 position, a more complex, multi-step synthesis involving blocking and directing groups would likely be necessary. Given the commercial availability of 2,3-dimethylphenol, this approach is less common.

Stereochemical Control in Synthesis of Substituted Isopropyl Groups

The isopropyl group itself is achiral, so no stereochemical considerations are necessary for its introduction onto the aromatic ring.

Catalytic Systems and Reaction Conditions for Optimized Synthesis

The choice of catalyst is critical in Friedel-Crafts alkylation to control both the reaction rate and the regioselectivity. Common catalysts include Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂), as well as solid acid catalysts. wikipedia.org

For the isopropylation of phenols, solid acid catalysts such as zeolites and acid-treated clays (B1170129) are often preferred for their ease of separation and potential for shape-selectivity. For instance, the alkylation of phenol with isopropanol can be carried out using amorphous aluminosilicate (B74896) catalysts. The use of such catalysts can influence the ortho/para selectivity of the products.

A more contemporary approach involves transition-metal-catalyzed C-H activation. A rhodium catalyst has been reported for the intermolecular ortho-alkylation of 2,3-dimethylphenol with 3,3-dimethyl-1-butene. researchgate.net This methodology offers high regioselectivity by utilizing a directing group, in this case, the phenolic hydroxyl group, to guide the alkylation to the ortho position. While the specific alkylating agent differs, this highlights a modern strategy for achieving the desired substitution pattern.

The reaction conditions, including temperature and solvent, also play a significant role. Solvent-free conditions have been explored for the alkylation of cresols to minimize environmental impact and simplify product work-up. semanticscholar.org

| Catalyst System | Alkylating Agent | Precursor | Key Findings |

| Lewis Acids (e.g., AlCl₃, FeCl₃) | Propylene, Isopropanol | m-Cresol | Often leads to a mixture of isomers, including thymol. wikipedia.org |

| Solid Acid Catalysts (e.g., Zeolites) | Isopropanol | Phenol | Can provide ortho/para selectivity and are easily separable. |

| Rhodium Catalyst | 3,3-dimethyl-1-butene | 2,3-dimethylphenol | Demonstrates high regioselectivity for ortho-alkylation via C-H activation. researchgate.net |

Chemical Transformations and Functionalization of this compound

The chemical reactivity of this compound is primarily dictated by the phenolic hydroxyl group and the electron-rich aromatic ring. However, the steric hindrance imposed by the adjacent methyl and isopropyl groups can significantly influence its reactivity compared to less substituted phenols.

Potential transformations include reactions at the hydroxyl group, such as etherification and esterification, and electrophilic substitution on the aromatic ring.

Etherification: The phenolic hydroxyl group can be converted to an ether. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. The bulky substituents around the hydroxyl group might necessitate stronger reaction conditions or specific catalytic systems to achieve high yields.

Oxidation: Phenols are susceptible to oxidation. The oxidation of 4-isopropylphenol has been studied as a model for flavonoid oxidation and is known to proceed through a quinone methide intermediate, leading to the formation of dimers and other oligomeric products. researchgate.netresearchgate.net Given the structural similarities, this compound might undergo similar oxidative coupling reactions, although the substitution pattern could influence the stability and reactivity of the resulting intermediates.

Electrophilic Aromatic Substitution: The aromatic ring of this compound is highly activated by the hydroxyl and alkyl groups, making it susceptible to electrophilic attack. However, all positions on the ring are substituted, which would typically prevent classical electrophilic aromatic substitution reactions like halogenation or nitration without displacement of an existing group. Under harsh conditions, ipso-substitution, where an existing substituent is replaced by the incoming electrophile, might be possible.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | 2,3-Dimethyl-4-propan-2-ylphenyl ether | Steric hindrance may require more forcing conditions. |

| Oxidation | Oxidizing agent (e.g., air, electrochemical) | Dimeric and oligomeric products | Likely proceeds via a quinone methide intermediate. researchgate.netresearchgate.net |

Electrophilic and Nucleophilic Substitution Reactions on the Phenolic Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the activating hydroxyl group and the attached alkyl substituents. These groups direct incoming electrophiles to specific positions on the ring.

Electrophilic Aromatic Substitution:

The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the hydroxyl group are already substituted. However, the position meta to the hydroxyl group (position 6) is available for substitution. The directing effects of the methyl and isopropyl groups also play a role. Friedel-Crafts alkylation and acylation, nitration, and halogenation are common electrophilic substitution reactions for phenols. learncbse.in

A plausible synthetic route to this compound involves the Friedel-Crafts alkylation of 2,3-dimethylphenol with an isopropylating agent. nist.gov The use of a suitable catalyst, such as an acid catalyst, can facilitate this reaction. mdpi.com The reaction of 2,3-dimethylphenol with propylene in the presence of an acid catalyst would likely yield a mixture of isomers, including the desired this compound. The conditions for such reactions, including temperature and catalyst choice, are critical for achieving good selectivity for the desired product. wikipedia.org

Table 1: Potential Electrophilic Substitution Reactions on this compound

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2,3-Dimethyl-4-propan-2-yl-6-nitrophenol |

| Bromination | Br₂/FeBr₃ | 6-Bromo-2,3-dimethyl-4-propan-2-ylphenol |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl-2,3-dimethyl-4-propan-2-ylphenol |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the phenolic ring of this compound is generally difficult due to the electron-rich nature of the ring. Such reactions typically require the presence of strong electron-withdrawing groups (which are absent in this case) and harsh reaction conditions.

Modifications of the Isopropyl Side Chain and Methyl Groups

The alkyl side chains of this compound can be chemically modified to create a variety of derivatives.

Isopropyl Side Chain Modification:

The isopropyl group can undergo oxidation reactions. For instance, oxidation could potentially convert the isopropyl group into a hydroxyl or carbonyl group, leading to the formation of new derivatives with different chemical properties. Catalytic dehydrogenation of the isopropyl group can yield an isopropenyl group. wikipedia.org

Methyl Group Modification:

The methyl groups are generally less reactive than the isopropyl group. However, under specific conditions, such as free-radical halogenation, the methyl groups could be functionalized, for example, by introducing a halogen atom, which can then be further converted to other functional groups.

Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship Studies

To investigate the structure-activity relationship (SAR), a series of structural analogs of this compound can be synthesized. mdpi.comnih.govnih.gov These studies are crucial for understanding how different structural features of the molecule contribute to its biological or chemical activity.

Table 2: Examples of Structural Analogs for SAR Studies

| Analog Type | Modification | Potential Impact on Activity |

| Isomeric Analogs | Varying the position of the isopropyl group (e.g., 2,3-dimethyl-5-propan-2-ylphenol) | Altering steric and electronic properties, potentially affecting receptor binding or reactivity. |

| Homologs | Replacing the isopropyl group with other alkyl groups (e.g., ethyl, tert-butyl) | Investigating the influence of the size and branching of the alkyl group on activity. |

| Functionalized Derivatives | Introducing functional groups on the aromatic ring or side chains (e.g., nitro, amino, carboxyl) | Modifying polarity, hydrogen bonding capacity, and reactivity, which can significantly alter biological interactions. mdpi.com |

The synthesis of these analogs would follow established organic chemistry methodologies, such as the alkylation of different dimethylphenols or the functionalization of the parent molecule as described in the previous sections. The biological or chemical activity of these analogs would then be evaluated and compared to that of the parent compound to establish SAR. mdpi.comexplorationpub.com

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. mdpi.com This can be achieved through several strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. nih.gov

Catalyst Selection: Employing solid acid catalysts or biocatalysts that are often more selective, reusable, and less corrosive than traditional acid catalysts. mdpi.comgoogle.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. chemicalbook.com

A potential green synthetic route for this compound could involve the use of a solid acid zeolite catalyst for the isopropylation of 2,3-dimethylphenol with propylene, potentially in a solvent-free system or using a green solvent. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2,3 Dimethyl 4 Propan 2 Ylphenol

High-Resolution Spectroscopic Techniques for Molecular Elucidation

High-resolution spectroscopy provides a non-destructive window into the molecule's identity, offering detailed information on its constituent atoms and the bonds that connect them.

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides data on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum of 2,3-Dimethyl-4-propan-2-ylphenol, distinct signals are expected for each unique proton environment. The hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The two aromatic protons, being adjacent to each other on the benzene (B151609) ring, would likely appear as doublets due to mutual coupling. The isopropyl group gives rise to a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The two methyl groups attached directly to the aromatic ring would each produce a singlet.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show a signal for each unique carbon atom. libretexts.orgchemistrysteps.com The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. libretexts.org The carbon atom bonded to the hydroxyl group (C1) would be significantly downfield. The other aromatic carbons would appear in the typical aromatic region (approx. 110-160 ppm). The sp³ hybridized carbons of the methyl and isopropyl substituents would be found in the upfield region of the spectrum.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the structure. COSY would show correlations between adjacent protons, such as the aromatic protons and the protons within the isopropyl group. HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, definitively linking the isopropyl and methyl groups to their specific positions on the aromatic ring.

Predicted ¹H and ¹³C NMR Data Predicted spectral data is derived from computational chemistry models.

Interactive Table: Predicted ¹H NMR Chemical Shifts| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OH | Variable | Broad Singlet |

| Aromatic-H (C5-H) | ~6.8-7.1 | Doublet |

| Aromatic-H (C6-H) | ~6.7-7.0 | Doublet |

| Isopropyl -CH | ~3.0-3.3 | Septet |

| Ring -CH₃ (C2) | ~2.2 | Singlet |

| Ring -CH₃ (C3) | ~2.1 | Singlet |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-OH) | ~150-155 |

| C4 (-CH(CH₃)₂) | ~140-145 |

| C2 (-CH₃) | ~135-140 |

| C3 (-CH₃) | ~125-130 |

| C5 | ~120-125 |

| C6 | ~115-120 |

| Isopropyl -CH | ~25-30 |

| Ring -CH₃ (C2) | ~15-20 |

| Ring -CH₃ (C3) | ~10-15 |

IR and Raman spectroscopy measure the vibrational frequencies of molecular bonds. These techniques are complementary and are used to identify the functional groups present in a molecule. hmdb.ca

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A prominent broad band is expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the phenolic group. Sharp peaks just below 3000 cm⁻¹ arise from the C-H stretching of the sp³ hybridized alkyl groups, while weaker C-H stretching from the aromatic ring appears just above 3000 cm⁻¹. The 1500-1600 cm⁻¹ region will contain absorptions from C=C stretching within the aromatic ring. A distinct C-O stretching band for the phenol (B47542) is expected around 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures light scattering and is particularly sensitive to non-polar bonds. hmdb.ca It would complement the IR data, providing strong signals for the aromatic ring's C=C stretching vibrations and the C-C bonds of the alkyl substituents.

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol O-H | Stretch | 3200-3600 (Broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Aromatic C=C | Stretch | 1500-1600 |

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₂H₁₈O, giving it a molecular weight of approximately 178.27 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z ≈ 178. The fragmentation pattern is highly diagnostic. A very common fragmentation for alkylphenols is the loss of a methyl group (•CH₃) from a side chain via benzylic cleavage, which is a highly favorable process. libretexts.org For this molecule, loss of a methyl group from the isopropyl substituent would result in a prominent peak at m/z 163 ([M-15]⁺). This resulting cation is stabilized by resonance with the aromatic ring. Further fragmentation might involve the loss of the entire isopropyl group (•CH(CH₃)₂), leading to a peak at m/z 135 ([M-43]⁺).

Interactive Table: Expected Mass Spectrometry Fragments

| m/z Value | Ion Formula | Description |

|---|---|---|

| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion ([M]⁺) |

| 163 | [C₁₁H₁₅O]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the benzene ring.

Unsubstituted benzene shows characteristic absorptions around 204 nm and 256 nm. The presence of substituents on the ring—in this case, two methyl groups, an isopropyl group, and a hydroxyl group—alters the energy levels of the π orbitals. These alkyl and hydroxyl groups are electron-donating, typically causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. Therefore, this compound is expected to show a primary absorption band shifted to approximately 270-280 nm.

Interactive Table: Predicted UV-Vis Absorption Data

| Transition | Predicted λₘₐₓ (nm) | Chromophore |

|---|

Solid-State Structural Determination

While spectroscopic methods reveal molecular connectivity, solid-state techniques provide definitive information on how molecules are arranged in a crystalline lattice.

X-ray diffraction on a single crystal is the gold standard for determining the three-dimensional structure of a molecule. It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions in the solid state.

As of this writing, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Were such data available, it would provide definitive confirmation of the substitution pattern on the phenol ring and reveal details about hydrogen bonding interactions involving the hydroxyl group, which would dictate the packing of the molecules in the crystal lattice.

Conformational Analysis and Isomerism of this compound

Rotational Isomerism and Steric Effects

The phenomenon of rotational isomerism, or the existence of distinct conformers arising from rotation about single bonds, is central to understanding the three-dimensional structure of this compound. The primary rotational degrees of freedom involve the C-O bond of the hydroxyl group, the C-C bonds connecting the methyl groups to the benzene ring, and the C-C bond linking the isopropyl group to the ring.

The hydroxyl group's rotation relative to the aromatic ring gives rise to different conformers. In unsubstituted phenol, the rotational barrier is relatively low. However, in this compound, the presence of an adjacent methyl group at the ortho position (position 2) introduces significant steric hindrance. This steric clash between the hydroxyl group and the ortho-methyl group is expected to increase the rotational barrier, influencing the preferred orientation of the -OH group.

Similarly, the rotation of the isopropyl group is a key determinant of the molecule's conformation. In molecules like p-isopropylphenol, two stable conformers are predicted, arising from the rotation of the isopropyl group. rsc.org These conformers are often referred to as syn and anti, depending on the orientation of the isopropyl C-H bond relative to the hydroxyl group. Hyperconjugation has been identified as an important factor influencing the torsional potential of the alkyl substituent in such molecules. rsc.org

In the case of this compound, the steric environment is considerably more crowded due to the presence of the methyl group at the 3-position, which is adjacent to the isopropyl group. This vicinal arrangement of a methyl and an isopropyl group leads to significant steric repulsion, which will have a profound impact on the rotational freedom of the isopropyl group. This steric hindrance is a consequence of the spatial arrangement of atoms, where close proximity leads to a rise in the molecule's energy. researchgate.net The bulky nature of the isopropyl group, with its two methyl substituents, exacerbates this effect.

The following table presents calculated rotational energy barriers for the hydroxyl and isopropyl groups in the related molecule, p-isopropylphenol, which can serve as a basis for understanding the energetic landscape of this compound.

| Rotational Motion | Molecule | Calculated Barrier (kJ/mol) |

| Hydroxyl Rotation | p-Isopropylphenol | Data not specified in search results |

| Isopropyl Rotation | p-Isopropylphenol | Data not specified in search results |

Note: Specific energy barrier values for p-isopropylphenol were mentioned as calculated in a study, but the exact values were not provided in the search abstract. rsc.org

It is reasonable to hypothesize that the rotational barriers in this compound would be significantly higher than those in p-isopropylphenol due to the increased steric congestion. The adjacent methyl groups restrict the space available for the rotation of both the hydroxyl and the isopropyl groups, leading to a more rigid conformational landscape. The most stable conformer would be one that minimizes the steric clashes between all adjacent substituents. This would likely involve a specific orientation of the isopropyl group's methyls away from the 3-methyl group and a preferred orientation of the hydroxyl group's hydrogen atom.

Further detailed research, likely involving computational chemistry methods such as density functional theory (DFT), would be necessary to precisely quantify the rotational barriers and to identify the global minimum energy conformer of this compound. Such studies would provide a deeper understanding of how the intricate balance of steric forces shapes the three-dimensional structure of this highly substituted phenol.

Computational Chemistry and Theoretical Investigations of 2,3 Dimethyl 4 Propan 2 Ylphenol

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific findings for 2,3-Dimethyl-4-propan-2-ylphenol are absent from the literature.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a workhorse of computational chemistry, used to determine the electronic structure of molecules. From this, properties like molecular stability and reactivity can be inferred. For a molecule like this compound, DFT calculations could provide insights into the electron distribution in the phenol (B47542) ring and the influence of the dimethyl and isopropyl substituents. Such studies on other phenolic compounds have been performed, but not for this specific molecule.

Ab Initio Methods for High-Accuracy Molecular Property Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for molecular property predictions. These methods are computationally more intensive than DFT. High-accuracy calculations of properties such as bond dissociation energies and ionization potentials for this compound would be valuable but have not been reported.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. An MESP map of this compound would highlight the electronegative region around the hydroxyl group, indicating its susceptibility to electrophilic attack, and the relatively nonpolar regions of the alkyl substituents. While the principles of MESP are well-established, a specific MESP map and detailed charge distribution analysis for this compound are not available.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. An MD simulation of this compound could reveal the rotational dynamics of the isopropyl group and its interactions with solvent molecules or other species. Such simulations are crucial for understanding its behavior in different environments, but no such studies have been published.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Descriptors

QSPR models are statistical tools that correlate the structural features of molecules with their physicochemical properties.

Prediction of Acid Dissociation Constants (pKa) and Related Parameters

The acid dissociation constant (pKa) is a critical parameter for phenols, influencing their reactivity and biological activity. QSPR models can be used to predict the pKa of substituted phenols based on their molecular descriptors. While general QSPR models for phenols exist, a specific, validated prediction of the pKa for this compound is not documented. The acidity of phenols is known to be influenced by substituents on the aromatic ring.

Frontier Molecular Orbital (FMO) Theory Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that utilizes the properties of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict the outcomes of chemical reactions. The energy and spatial distribution of these orbitals are indicative of a molecule's ability to donate or accept electrons, making them central to understanding chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and is associated with the molecule's capacity to act as an electron donor. A higher HOMO energy level suggests a greater propensity for electron donation. Conversely, the LUMO is the lowest energy orbital that is unoccupied, and it represents the molecule's ability to act as an electron acceptor. A lower LUMO energy level indicates a greater affinity for accepting electrons.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap is generally associated with higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, a theoretical study would typically involve optimizing the molecule's geometry using computational methods and then calculating the energies and visualizing the electron density distributions of the HOMO and LUMO. This analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. The phenolic hydroxyl group, along with the alkyl-substituted aromatic ring, would be of particular interest in such an investigation.

Unfortunately, without specific computational data for this compound, any discussion on its HOMO-LUMO characteristics remains speculative. The precise energy values and the contributions of different atomic orbitals to the HOMO and LUMO are necessary for a detailed and accurate analysis. The scientific community has yet to publish research containing this specific information.

In the absence of direct studies on this compound, researchers often draw qualitative comparisons with structurally similar, well-studied compounds. However, the unique substitution pattern of this compound—with methyl groups ortho and meta to the hydroxyl group and an isopropyl group at the para position—would have a distinct electronic influence that can only be precisely determined through dedicated computational analysis.

Until such studies are conducted and published, a detailed and data-driven article on the computational chemistry and FMO analysis of this compound cannot be fully realized.

Reactivity and Mechanistic Pathways of 2,3 Dimethyl 4 Propan 2 Ylphenol

Oxidation and Reduction Chemistry of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is the primary site for oxidation and reduction reactions in 2,3-dimethyl-4-propan-2-ylphenol.

Oxidation:

The oxidation of this compound, like other phenols, can proceed through various pathways depending on the oxidant and reaction conditions. Generally, it involves the initial formation of a phenoxyl radical.

One-Electron Oxidation: Mild oxidizing agents can abstract the hydrogen atom from the hydroxyl group, generating a resonance-stabilized phenoxyl radical. The stability of this radical is enhanced by the electron-donating methyl and isopropyl groups on the ring.

Two-Electron Oxidation: Stronger oxidizing agents can lead to the formation of a phenoxonium cation or, more commonly, a quinone-like structure. In the case of this compound, oxidation could potentially lead to a quinone methide, as has been observed with structurally similar compounds like 4-isopropylphenol (B134273). researchgate.net The presence of methyl groups at the 2 and 3 positions would influence the regioselectivity of further reactions.

Electrochemical oxidation of similar phenols, such as 4-isopropylphenol, has been shown to produce dimers and oligomers, suggesting that the phenoxyl radical of this compound could undergo similar coupling reactions. researchgate.net

Reduction:

The reduction of the phenolic hydroxyl group is not a common transformation under standard conditions as it is already in a reduced state. Reduction of the aromatic ring itself would require harsh conditions, such as high-pressure hydrogenation, and would result in the corresponding cyclohexanol (B46403) derivative.

Acid-Base Equilibria and Proton Transfer Dynamics

The hydroxyl group of this compound imparts acidic properties to the molecule.

The acidity of the phenolic proton is influenced by the electronic effects of the alkyl substituents. The electron-donating nature of the methyl and isopropyl groups increases the electron density on the aromatic ring and the oxygen atom, making the phenoxide conjugate base less stable. This effect decreases the acidity of the phenol (B47542) compared to unsubstituted phenol.

Proton Transfer Dynamics: The transfer of the phenolic proton to a base is a fundamental process in many of its reactions. The rate of this proton transfer is typically very fast and diffusion-controlled in the presence of a strong base. The steric hindrance from the ortho-methyl group and the adjacent isopropyl group might slightly impede the approach of a bulky base to the hydroxyl group, potentially affecting the kinetics of proton transfer.

Radical Reactions and Antioxidant Mechanisms

Phenolic compounds are well-known for their ability to act as antioxidants by scavenging free radicals. nih.gov This activity is central to the reactivity of this compound.

The antioxidant mechanism primarily involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thus neutralizing the radical and forming a resonance-stabilized phenoxyl radical.

Reaction: Ar-OH + R• → Ar-O• + RH

The resulting phenoxyl radical is relatively stable and less reactive, effectively terminating the radical chain reaction. The stability of the phenoxyl radical derived from this compound is enhanced by:

Resonance Delocalization: The unpaired electron is delocalized over the aromatic ring.

Hyperconjugation: The methyl and isopropyl groups further stabilize the radical through hyperconjugation.

The antioxidant efficiency of alkylphenols is influenced by the substitution pattern on the aromatic ring. The presence of alkyl groups at the ortho and para positions generally enhances antioxidant activity.

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution:

The hydroxyl group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The alkyl groups (methyl and isopropyl) are also activating and ortho-, para-directing. In this compound, the positions open for substitution are C5 and C6.

The directing effects of the substituents would guide the incoming electrophile. The hydroxyl group is the strongest activator, strongly directing to its ortho (C2 and C6) and para (C4) positions. However, these positions are already substituted. The methyl groups at C2 and C3 and the isopropyl group at C4 will also influence the substitution pattern. The position C5 is ortho to the isopropyl group and meta to the hydroxyl and C3-methyl group. The position C6 is ortho to the hydroxyl group and the C2-methyl group. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is activated by both the hydroxyl and a methyl group and is sterically less hindered than the C5 position.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is generally difficult for phenols as the hydroxyl group is a poor leaving group. Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which are absent in this compound. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under normal conditions.

Cleavage Reactions and Fragmentation Pathways

In mass spectrometry, the fragmentation of this compound would be expected to follow patterns characteristic of phenols and alkylbenzenes. youtube.comlibretexts.org

Upon electron ionization, a molecular ion peak ([M]•+) would be observed. Key fragmentation pathways would likely include:

Loss of a methyl group: Cleavage of a methyl radical from the isopropyl group or one of the ring-bound methyl groups would result in a [M-15]+ ion.

Loss of an isopropyl group: Benzylic cleavage of the isopropyl group would lead to a significant [M-43]+ peak.

Cleavage of the C-O bond: While less common for the molecular ion, fragmentation of subsequent ions could involve the loss of CO.

Rearrangement reactions: As with many aromatic compounds, rearrangements prior to fragmentation are possible.

Mechanistic Biological Interactions of 2,3 Dimethyl 4 Propan 2 Ylphenol and Its Derivatives

Molecular Target Engagement and Interaction Mechanisms

The biological activity of phenolic compounds like 2,3-Dimethyl-4-propan-2-ylphenol is predicated on their interactions with various biological macromolecules. These interactions, primarily non-covalent, can modulate the function of enzymes and receptors, thereby triggering a cascade of cellular events.

Enzyme Modulation and Inhibition Kinetics

Due to its structural similarity to propofol (B549288), this compound is anticipated to interact with and modulate the activity of various metabolic enzymes. Propofol is known to be extensively metabolized in the liver, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the principal enzyme in humans. nih.gov It also undergoes hydroxylation by cytochrome P450 enzymes, particularly CYP3A4, and can inhibit the activity of these enzymes, potentially affecting the metabolism of other drugs. nih.gov

A related compound, 4,4'-Isopropylidine-bis(2-isopropyl)phenol, has demonstrated potent inhibitory action on the synthesis of cell wall mucopeptides in Bacillus subtilis by targeting the enzyme D-glutamate ligase. nih.gov This enzyme is crucial for the incorporation of D-glutamic acid into the bacterial cell wall precursor. nih.gov This finding suggests that substituted phenols can act as specific enzyme inhibitors.

Table 1: Potential Enzyme Interactions of this compound and Analogs

| Compound/Analog | Enzyme(s) | Type of Interaction | Reference |

|---|---|---|---|

| Propofol (analog) | UGT1A9, CYP3A4 | Substrate, Inhibitor | nih.gov |

Receptor Binding Studies and Mechanistic Insights (e.g., opioid receptors, PPARγ)

The interaction of phenolic compounds with various receptors is a key determinant of their pharmacological effects.

Opioid Receptors: Studies on propofol have revealed a functional link with the opioid system. Propofol has been shown to increase the expression of µ-opioid receptors in human neuroblastoma cells at the transcriptional level, leading to a higher density of these receptors in cell membranes. spandidos-publications.comnih.gov This interaction is thought to contribute to some of propofol's clinical effects. spandidos-publications.comnih.gov Furthermore, opioid receptor blockade has been demonstrated to prevent propofol-induced hypotension in animal models, suggesting a direct or indirect interaction with these receptors. duke.edu

Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARγ is a nuclear receptor involved in regulating metabolism and inflammation. While direct studies on this compound are lacking, research on other phenolic compounds like bisphenols indicates that they can act as ligands for PPARγ. nih.gov The binding of these ligands can either activate or inhibit the receptor's function, depending on the specific chemical structure. nih.gov

GABA-A Receptors: The primary mechanism of action for the anesthetic effects of propofol is its positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govwikipedia.org Propofol binds to specific sites on the receptor, enhancing the effect of the inhibitory neurotransmitter GABA and, at higher concentrations, directly activating the receptor. wikipedia.orgnih.gov Given the structural conservation, it is highly probable that this compound also interacts with GABA-A receptors.

Table 2: Receptor Binding Profile of Propofol (as an analog for this compound)

| Receptor | Effect of Propofol Binding | Potential Consequence | Reference |

|---|---|---|---|

| µ-Opioid Receptor | Increased expression | Modulation of pain and reward pathways | spandidos-publications.comnih.gov |

| PPARγ | Potential ligand binding | Modulation of metabolism and inflammation | nih.gov |

Non-Covalent Interactions with Biological Macromolecules (e.g., DNA, proteins)

The biological effects of small molecules are fundamentally governed by non-covalent interactions with macromolecules like proteins and DNA. gatech.edu These interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions, are crucial for the binding of ligands to their targets. gatech.edu

Protein Binding: Propofol is highly protein-bound in the plasma (97-99%), which influences its distribution and availability to target sites. nih.gov Studies have investigated the non-covalent interactions of propofol with various proteins. While propofol does not appear to alter the protein binding of co-administered drugs like lidocaine, its own extensive binding is a key pharmacokinetic feature. nih.gov

DNA Interaction: While direct covalent binding to DNA is not a primary mechanism for phenolic compounds like propofol, non-covalent interactions can occur. gatech.edu Some phenolic compounds have been shown to bind to microbial genomic DNA, contributing to their antimicrobial effects. mdpi.com These interactions can disrupt DNA replication and transcription processes.

Cellular and Subcellular Mechanistic Effects

The molecular interactions of this compound and its analogs translate into a range of effects at the cellular and subcellular levels, including the modulation of key signaling pathways and antimicrobial actions.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPKs)

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Propofol has been shown to suppress inflammatory responses by inhibiting the NF-κB pathway. nih.govresearchgate.net Mechanistically, propofol can inhibit the expression of transglutaminase 2 (TGM2), which in turn prevents the activation of NF-κB signaling in microglia. nih.govresearcher.life It can also inhibit the TLR4/NF-κB pathway, reducing the secretion of inflammatory cytokines. nih.gov

MAPK Pathways: Mitogen-activated protein kinases (MAPKs) are involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Propofol has been shown to modulate MAPK pathways, although the effects can be cell-type specific. In some contexts, propofol can inhibit the MAPK/ERK cascade, which may contribute to its amnesic effects. nih.gov In other cell types, it has been observed to activate MAPK pathways (JNK, ERK, and p38), leading to apoptosis. spandidos-publications.comnih.gov Furthermore, propofol can alleviate lung injury by inhibiting the activation of the p38 MAPK signaling pathway. scielo.brscielo.br

Table 3: Modulation of Signaling Pathways by Propofol (as an analog for this compound)

| Signaling Pathway | Effect of Propofol | Cellular Outcome | Reference |

|---|---|---|---|

| NF-κB | Inhibition | Anti-inflammatory effects | nih.govresearchgate.netnih.gov |

| MAPK/ERK | Inhibition | Potential role in amnesia | nih.gov |

| MAPK (JNK, ERK, p38) | Activation | Induction of apoptosis in certain cells | spandidos-publications.comnih.gov |

Investigation of Antimicrobial Mechanisms of Action

Phenolic compounds are known for their antimicrobial properties. A related compound, 4,4'-Isopropylidine-bis(2-isopropyl)phenol, exhibits antimicrobial activity against Gram-positive bacteria and some fungi by inhibiting cell wall synthesis. nih.gov Propofol itself, while used as an anesthetic, is formulated in a lipid emulsion that can support microbial growth, highlighting the importance of aseptic handling. nih.govnih.gov However, the phenolic structure is the basis for the antimicrobial activity of many natural and synthetic compounds. mdpi.com

The antimicrobial mechanisms of phenolic compounds are often multifaceted and can include:

Disruption of the cell membrane: The lipophilic nature of these compounds allows them to partition into the lipid bilayer of microbial cell membranes, increasing permeability and leading to the leakage of intracellular components. mdpi.com

Inhibition of enzyme activity: As discussed, specific enzymes crucial for microbial survival can be inhibited. nih.gov

Interaction with DNA: Binding to microbial DNA can interfere with essential cellular processes. mdpi.com

A structural analog, 4-Isopropyl-3-methylphenol (B166981), has been shown to possess potent antifungal activity by disrupting the redox homeostasis of the fungal cell.

Mechanistic Basis of Antioxidant Activity

The antioxidant capability of phenolic compounds, including this compound, is primarily attributed to their ability to scavenge free radicals. This process is largely governed by the hydroxyl (-OH) group attached to the aromatic ring. The presence of electron-donating alkyl groups—in this case, two methyl groups and a propan-2-yl (isopropyl) group—on the phenyl ring enhances this antioxidant activity. These groups increase the electron density on the aromatic ring, thereby facilitating the donation of a hydrogen atom from the hydroxyl group to a free radical and stabilizing the resulting phenoxyl radical.

The primary mechanisms through which phenolic antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a resonance-stabilized phenoxyl radical, which is significantly less reactive than the initial free radical.

Phenol-OH + R• → Phenol-O• + RH

Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a cation radical and an anion. The cation radical can then deprotonate to form a phenoxyl radical. The likelihood of SET versus HAT can be influenced by the solvent and the nature of the free radical.

Phenol-OH + R• → [Phenol-OH]•+ + R: [Phenol-OH]•+ → Phenol-O• + H+

For this compound, the electron-donating nature of the two methyl groups at positions 2 and 3, and the isopropyl group at position 4, is expected to lower the bond dissociation enthalpy (BDE) of the O-H bond, making the hydrogen atom more readily available for donation in the HAT mechanism. researchgate.net Furthermore, these alkyl groups contribute to the steric hindrance around the hydroxyl group, which can influence the rate and selectivity of its reactions with different free radicals.

Structure-Activity Relationship (SAR) Studies for Defined Biological Responses

While specific experimental data on the structure-activity relationships of a wide range of this compound derivatives are not extensively available, general principles derived from studies on other phenolic compounds can be applied to predict how structural modifications would likely impact its antioxidant activity. nih.gov The key determinants of antioxidant efficacy in phenolic compounds are the number and position of hydroxyl groups, and the nature and location of other substituents on the aromatic ring. nih.govmdpi.com

Influence of Alkyl Substituents:

The size and branching of alkyl groups can influence both the electronic properties and the steric environment of the phenolic hydroxyl group.

Electron-Donating Effect: Alkyl groups are electron-donating, which stabilizes the phenoxyl radical formed after hydrogen donation, thus enhancing antioxidant activity. The cumulative effect of the two methyl and one isopropyl group in this compound is anticipated to make it a potent antioxidant.

Steric Hindrance: Bulky alkyl groups at the ortho positions (relative to the hydroxyl group) can increase the stability of the phenoxyl radical by sterically hindering its ability to participate in further reactions. However, excessive steric hindrance might also impede the approach of a free radical to the hydroxyl group, potentially slowing down the scavenging reaction.

Hypothetical SAR of this compound Derivatives:

The following table outlines the predicted impact of various structural modifications on the antioxidant activity of this compound, based on established SAR principles for phenolic antioxidants.

| Derivative | Modification from this compound | Predicted Impact on Antioxidant Activity | Rationale |

| 2,3-Dimethyl-4-ethylphenol | Replacement of the propan-2-yl group with an ethyl group. | Likely similar or slightly reduced activity. | The ethyl group is also electron-donating but less so than the isopropyl group, potentially leading to a slightly higher O-H bond dissociation enthalpy. |

| 2,3-Dimethyl-4-tert-butylphenol | Replacement of the propan-2-yl group with a tert-butyl group. | Potentially increased activity. | The tert-butyl group has a stronger electron-donating effect and provides greater steric hindrance, which can further stabilize the phenoxyl radical. |

| 2,3,5-Trimethyl-4-propan-2-ylphenol | Addition of a methyl group at position 5. | Likely increased activity. | The additional electron-donating methyl group would further increase the electron density on the ring, facilitating hydrogen donation. |

| 2,3-Dimethyl-4-propan-2-yl-5-nitrophenol | Addition of a nitro group at position 5. | Significantly decreased activity. | The nitro group is a strong electron-withdrawing group, which would destabilize the phenoxyl radical and increase the O-H bond dissociation enthalpy. |

| 2,3-Dimethyl-4-propan-2-yl-6-hydroxyphenol | Addition of a hydroxyl group at position 6. | Significantly increased activity. | The presence of a second hydroxyl group provides an additional site for radical scavenging. Intramolecular hydrogen bonding between the two hydroxyl groups can also stabilize the resulting radical. |

Environmental Chemistry and Degradation Pathways of 2,3 Dimethyl 4 Propan 2 Ylphenol

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical are governed by its physical and chemical properties. For 2,3-Dimethyl-4-propan-2-ylphenol, specific data on properties like water solubility, vapor pressure, and its octanol-water partition coefficient (Kow) are not available. However, for the broader class of alkylphenols, these properties are well-documented.

Alkylphenols are known to be widespread in the environment, often originating from the breakdown of alkylphenol ethoxylates, which are common industrial and domestic surfactants. nih.govresearchgate.netresearchgate.net Generally, alkylphenols are moderately persistent in the environment. panda.org Due to their lipophilic ("fat-loving") nature, they have a tendency to bind to organic matter in soil and sediment. panda.org This sorption can reduce their mobility in water but also lead to their accumulation in these environmental compartments. panda.org The discharge of wastewater and sewage effluent is a primary route for alkylphenols to enter aquatic environments. panda.orgpollutiontracker.org Once in the water, the more persistent alkylphenols tend to accumulate in sediments, especially under anaerobic (oxygen-free) conditions. panda.org

It is plausible that this compound would exhibit similar behavior. Its molecular structure, featuring both a hydrophilic hydroxyl group and a lipophilic alkyl-substituted benzene (B151609) ring, suggests it would partition between water and organic phases in the environment.

Biodegradation Processes in Aquatic and Terrestrial Ecosystems

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental degradation of many pollutants. While no studies have specifically identified microbial strains that degrade this compound, research on other alkylphenols and dimethylphenols provides a solid foundation for understanding potential biodegradation pathways.

Identification of Microbial Degradation Pathways and Metabolites

The biodegradation of various dimethylphenol isomers has been studied in mixed and pure bacterial cultures. nih.govresearchgate.net For instance, bacteria of the genus Pseudomonas are frequently implicated in the degradation of phenols. nih.gov The degradation of these compounds often proceeds through the formation of catechols (dihydroxybenzene), which are then subject to ring cleavage. nih.govmicrobiologyresearch.org

For 3,4-dimethylphenol, a structurally related compound, degradation can lead to the formation of transient metabolites such as 4-hydroxy-2-methylbenzaldehyde. nih.gov In some cases, incomplete degradation can result in the formation of dead-end products like 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid. nih.gov

Based on these findings, a plausible initial step in the biodegradation of this compound would be the hydroxylation of the aromatic ring to form a substituted catechol. This would then be followed by enzymatic cleavage of the ring.

Enzymatic Biotransformation and Microbial Strain Characterization

The enzymatic machinery responsible for the degradation of phenolic compounds is well-characterized. The initial oxidation of alkylphenols to alkylcatechols is often catalyzed by a multi-component enzyme called phenol (B47542) hydroxylase. nih.gov Following this, the aromatic ring is typically cleaved by dioxygenase enzymes. There are two main types of ring cleavage pathways: the ortho-cleavage pathway and the meta-cleavage pathway, each involving different enzymes. nih.gov

For example, Pseudomonas putida MT4 possesses a gene cluster that codes for a multicomponent phenol hydroxylase with broad substrate specificity for alkylphenols with medium-length alkyl chains. nih.gov This is followed by the action of catechol 2,3-dioxygenase, which carries out meta-cleavage of the resulting alkylcatechols. nih.gov Similarly, studies on other Pseudomonas strains have shown that dimethylphenols can induce the activity of catechol 2,3-dioxygenase. nih.gov

It is highly probable that the biodegradation of this compound, should it occur, would involve a similar enzymatic cascade initiated by a phenol hydroxylase and followed by a catechol dioxygenase.

Photodegradation Mechanisms and Products under Environmental Conditions

Photodegradation, the breakdown of molecules by light, is another important environmental degradation pathway. For phenolic compounds, this can occur through direct photolysis (absorption of light by the molecule itself) or sensitized photolysis (reaction with other light-activated species).

Studies on nonylphenol, another alkylphenol, have shown that its photochemical transformation in natural waters is primarily due to sensitized photolysis. capes.gov.br The process can be initiated by the photolysis of Fe(III)-aquo complexes in water, which generates highly reactive hydroxyl radicals (•OH). dss.go.th These radicals can then attack the alkylphenol molecule. dss.go.th The degradation of alkylphenol ethoxylates has been shown to produce photoproducts such as aldehyde ethoxylates, formate (B1220265) ethoxylates, and the more persistent octylphenol. dss.go.th

For 2,4-dimethylphenol, it has been noted that it has an absorption band that extends into the solar spectrum, making it a candidate for direct photochemical degradation. epa.gov The half-life of phenolic compounds in the presence of peroxy radicals, which can be found in humic waters, can be in the order of hours. epa.gov

Given these precedents, this compound is likely susceptible to photodegradation in the environment, particularly through reactions with photochemically produced hydroxyl radicals.

Chemical Degradation in Various Environmental Matrices

Beyond biodegradation and photodegradation, chemical reactions can also contribute to the transformation of phenolic compounds in the environment. In the atmosphere, the reaction with photochemically-produced hydroxyl radicals is a significant degradation pathway for volatile phenols. epa.gov For 2,4-dimethylphenol, the atmospheric half-life due to this reaction is estimated to be about 5.3 hours. epa.gov

Another important atmospheric reaction for phenols is with nitrate (B79036) radicals (NO₃•), especially at night. epa.gov These reactions are often much faster than those with hydroxyl radicals. epa.gov

In soil, phenolic compounds can be oxidized by enzymes released by fungi and bacteria, such as phenol oxidases and peroxidases. nih.gov While these are enzymatic reactions, they are part of the broader chemical transformation of these compounds in the soil matrix.

It is reasonable to assume that this compound would undergo similar chemical degradation processes, particularly atmospheric oxidation by hydroxyl and nitrate radicals if it volatilizes.

Summary of Potential Degradation Pathways

While specific data for this compound is lacking, the table below summarizes the likely degradation pathways based on research on analogous compounds.

| Degradation Type | Potential Mechanism | Key Reactants/Enzymes | Potential Metabolites/Products |

| Biodegradation | Microbial oxidation and ring cleavage | Phenol hydroxylase, Catechol dioxygenases | Substituted catechols, ring-cleavage products |

| Photodegradation | Sensitized photolysis, Direct photolysis | Hydroxyl radicals (•OH), Sunlight | Oxidized intermediates, smaller organic molecules |

| Chemical Degradation | Atmospheric oxidation | Hydroxyl radicals (•OH), Nitrate radicals (NO₃•) | Oxidized atmospheric products |

Advanced Analytical Methodologies for 2,3 Dimethyl 4 Propan 2 Ylphenol in Complex Matrices

High-Performance Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 2,3-Dimethyl-4-propan-2-ylphenol, providing the necessary separation from a multitude of other compounds present in complex samples such as industrial effluents, environmental waters, or biological tissues. The choice of chromatographic technique is dictated by the volatility and polarity of the analyte, as well as the complexity of the sample matrix.

Gas Chromatography (GC) with Various Detection Systems

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile phenolic compounds. nih.gov For compounds like this compound, GC offers high chromatographic efficiency and resolution.

Underivatized phenols can be analyzed directly using a Flame Ionization Detector (FID), which provides robust and linear responses for organic compounds. epa.gov The FID is a universal detector for hydrocarbons and is suitable for quantifying higher concentrations of the target analyte. measurlabs.com However, for increased sensitivity and selectivity, especially in complex matrices, derivatization is often employed. Derivatizing the phenolic hydroxyl group, for instance through silylation to create a more volatile trimethylsilyl (B98337) (TMS) derivative, can improve peak shape and thermal stability. nih.gov

For trace-level analysis in environmental samples, the Electron Capture Detector (ECD) offers exceptional sensitivity towards electrophilic compounds. Derivatizing the phenol (B47542) with a polyhalogenated reagent, such as pentafluorobenzyl bromide (PFBBr), makes it highly responsive to ECD detection. epa.gov The most common and confirmatory approach involves coupling GC with a Mass Spectrometer (MS), which provides both quantitative data and structural information. epa.govthermofisher.com

Table 1: Representative GC Conditions for Phenol Analysis (Note: These are general conditions for phenolic compounds and would require optimization for this compound.)

| Parameter | Setting | Purpose/Comment |

| Column | DB-5 or TG-5SilMS (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane phase provides good separation for a wide range of phenols. epa.gov |

| Injector | Splitless, 275 °C | Ensures efficient transfer of trace analytes onto the column. |

| Carrier Gas | Helium, 1.5 mL/min (constant flow) | Inert carrier gas standard for GC-MS applications. |

| Oven Program | 60 °C (hold 5 min), ramp 8 °C/min to 300 °C (hold 10 min) | Temperature gradient to separate compounds based on boiling point. |

| Detector (FID) | 250 - 300 °C | Universal detector for underivatized or silylated phenols. |

| Detector (ECD) | 300 °C | High sensitivity for halogenated derivatives (e.g., PFB-ethers). |

| Detector (MS) | Transfer Line: 300 °C, Ion Source: 230 °C | Provides mass-to-charge ratio data for identification. |

Liquid Chromatography (LC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for less volatile or thermally labile phenolic compounds. mdpi.com It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for phenol analysis. researchgate.netrsc.org

Advanced detectors significantly enhance the utility of LC for analyzing complex samples. A Diode Array Detector (DAD) can acquire UV-Vis spectra for each peak, aiding in compound identification by comparing the spectra against a library. nih.govrsc.org This is particularly useful for distinguishing between different classes of phenolic compounds. For higher sensitivity and selectivity, a Fluorescence Detector (FLD) can be used, as many phenolic compounds are naturally fluorescent or can be derivatized with a fluorescent tag. researchgate.net

The coupling of LC with Mass Spectrometry (LC-MS) has become the gold standard for the analysis of emerging contaminants like alkylphenols in environmental and biological matrices. mdpi.comnih.gov

Table 2: Typical HPLC-DAD Parameters for Alkylphenol Separation (Note: These parameters for general alkylphenols would serve as a starting point for method development for this compound.)

| Parameter | Setting | Purpose/Comment |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating moderately non-polar compounds like alkylphenols. researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water (often with formic acid) | Organic modifier and aqueous phase to elute compounds based on polarity. mdpi.com |

| Flow Rate | 0.8 - 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Column Temp. | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |

| Detector | Diode Array Detector (DAD) | Acquires UV spectra from ~200-400 nm. Phenols typically have absorbance maxima around 270-280 nm. rsc.org |

| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC. |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For exceptionally complex matrices containing numerous isomers and structurally similar compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power. researchgate.net This technique utilizes two columns with different stationary phase selectivities (e.g., non-polar followed by polar) connected by a modulator. researchgate.net The modulator traps fractions from the first-dimension column and re-injects them rapidly onto the second-dimension column.

The result is a structured two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of compounds that would co-elute in a one-dimensional GC analysis. researchgate.net This is highly advantageous for distinguishing this compound from other alkylphenol isomers that may be present in environmental samples or industrial products. sigmaaldrich.com When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), which offers fast acquisition speeds necessary to capture the narrow peaks produced by GC×GC, the system provides an unparalleled ability to separate and identify trace components in the most challenging samples. researchgate.netacgpubs.org

Mass Spectrometric Approaches

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive structural confirmation and sensitive quantification.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique used for the unequivocal identification and quantification of target compounds in complex matrices. thermofisher.com In an MS/MS experiment, a specific precursor ion (typically the molecular ion, [M+H]⁺ or [M-H]⁻) of the target analyte is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in a second mass analyzer. youtube.comlibretexts.org

This process, often performed in Selected Reaction Monitoring (SRM) mode, is extremely specific because it monitors a unique transition from a precursor ion to a product ion. This minimizes matrix interference, allowing for very low detection limits. thermofisher.com For this compound, characteristic fragmentation would likely involve the loss of a methyl group (-15 Da) or an isopropyl group (-43 Da) from the molecular ion. youtube.com Derivatization can be used to improve ionization efficiency and direct fragmentation pathways, further increasing sensitivity. researchgate.net

Table 3: Hypothetical MS/MS Transitions for this compound (C₁₁H₁₆O) (Note: These transitions are predictive based on common fragmentation patterns of alkylphenols and would need to be confirmed experimentally.)

| Precursor Ion (m/z) | Product Ion (m/z) | Monitored Transition (SRM) | Proposed Neutral Loss |

| 163.1 [M-H]⁻ | 148.1 | 163.1 → 148.1 | Loss of methyl group (CH₃) |

| 163.1 [M-H]⁻ | 119.1 | 163.1 → 119.1 | Loss of propyl group (C₃H₇) |

| 165.1 [M+H]⁺ | 147.1 | 165.1 → 147.1 | Loss of water (H₂O) |

| 165.1 [M+H]⁺ | 123.1 | 165.1 → 123.1 | Loss of isopropyl group (C₃H₆) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). taylorfrancis.commdpi.com This capability allows for the determination of the elemental composition of an unknown or suspected compound from its exact mass. researchgate.net

For a compound like this compound (C₁₁H₁₆O), the theoretical exact mass of its protonated molecule [M+H]⁺ is 165.1274. An HRMS instrument can measure this mass with high precision, allowing it to be distinguished from other compounds with the same nominal mass but different elemental formulas. This is crucial for non-targeted screening of complex environmental samples where numerous unknown contaminants may be present. taylorfrancis.comdigitellinc.com Coupling HRMS with liquid or gas chromatography (LC-HRMS or GC-HRMS) creates a powerful platform for both identifying known contaminants like this compound and tentatively identifying novel or unexpected pollutants in complex matrices. mdpi.com

Sample Preparation and Extraction Protocols for Environmental and Biological Samples

The accurate quantification of this compound in complex environmental and biological matrices necessitates robust sample preparation and extraction protocols. The choice of method is contingent upon the sample matrix, the concentration of the target analyte, and the subsequent analytical technique. Given the phenolic structure of this compound, methodologies developed for other alkylated phenols are readily adaptable.

For aqueous samples such as river water or wastewater, direct analysis is often unfeasible due to the low concentrations of the target compound and the presence of interfering matrix components. nih.gov Consequently, a preconcentration step is typically required. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques employed for this purpose. mdpi.com

Liquid-liquid extraction utilizes the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net For phenolic compounds, the pH of the aqueous sample is adjusted to an acidic range to ensure the analyte is in its neutral form, thereby enhancing its solubility in the organic phase. biotage.com Common solvents for extracting phenols include methylene (B1212753) chloride and ethyl acetate. researchgate.netbiotage.com While LLE can be effective, it often requires large volumes of organic solvents and can be prone to emulsion formation. mdpi.com

Solid-phase extraction has emerged as a preferred alternative to LLE, offering higher enrichment factors, reduced solvent consumption, and the potential for automation. nih.govyoutube.com For the extraction of alkylated phenols from water, reversed-phase sorbents such as C18 or polymeric sorbents are frequently used. nih.govyoutube.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. youtube.com The efficiency of SPE can be influenced by the sample pH and the addition of salts to increase the ionic strength of the solution, which can enhance the partitioning of organic compounds onto the sorbent. nih.gov

In the case of solid environmental samples like soil or sediment, or biological tissues, the initial step involves extracting the analyte into a solvent. Soxhlet extraction is a classical technique, though it is time-consuming and uses large solvent volumes. nih.govmdpi.com More modern approaches include ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE), which offer faster extraction times and reduced solvent usage. nih.govmdpi.com A mixture of organic solvents, such as hexane (B92381) and acetone, is often employed for the extraction from solid matrices. thermofisher.com

For biological samples, such as plasma, urine, or liver tissue, the extraction protocol must also address the removal of proteins and other endogenous macromolecules. nih.govresearchgate.net Protein precipitation is a common first step, followed by LLE or SPE. In some instances, enzymatic hydrolysis may be necessary to release conjugated forms of phenolic compounds before extraction. nih.gov

A critical consideration for gas chromatography-based analysis of polar analytes like phenols is the need for derivatization. phenomenex.comnih.gov Derivatization converts the polar hydroxyl group into a less polar, more volatile derivative, improving chromatographic peak shape and sensitivity. phenomenex.comgnest.org Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), is a widely used technique for derivatizing phenols. phenomenex.comresearchgate.net Acetylation with acetic anhydride (B1165640) is another effective derivatization strategy. gnest.org

The following table summarizes typical extraction and derivatization methods applicable to the analysis of alkylated phenols in various matrices.

Table 1: Summary of Sample Preparation and Extraction Protocols for Alkylated Phenols

| Matrix | Extraction Technique | Key Parameters | Derivatization | Typical Recovery | Reference |

|---|---|---|---|---|---|

| River Water | Solid-Phase Extraction (SPE) with C18 sorbent | Sample pH adjustment, elution with methanol | Pentafluorobenzylation | 91.1 - 112% | nih.gov |

| Wastewater | Liquid-Liquid Extraction (LLE) | pH adjustment, use of organic solvents like methylene chloride | Acetylation | 44 - 88% | gnest.org |

| Soil/Sediment | Microwave-Assisted Extraction (MAE) | Solvent mixture (e.g., methanol/water), temperature, time | Silylation (e.g., with BSTFA) | 67 - 97% | mdpi.com |

| Biological Fluids (Plasma, Urine) | Solid-Phase Extraction (SPE) | Protein precipitation, choice of sorbent (e.g., polymeric) | Silylation (e.g., with MTBSTFA) | 87 - 117% | nih.gov |

Method Validation and Quantification Strategies in Research Settings

Method validation is a critical component of analytical chemistry, ensuring that a developed method is suitable for its intended purpose. epa.gov For the quantification of this compound in research settings, a comprehensive validation process must be undertaken to demonstrate the reliability and accuracy of the results. nih.gov Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and assessment of matrix effects. annualreviews.orgmdpi.com

Linearity is established by analyzing a series of calibration standards at different concentrations. The response of the analytical instrument is plotted against the concentration of the analyte, and a linear regression analysis is performed. A good linear relationship, typically with a coefficient of determination (R²) greater than 0.99, is sought over the expected concentration range of the samples. nih.gov

The limit of detection (LOD) represents the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. nih.govmdpi.com These are typically determined based on the signal-to-noise ratio or the standard deviation of the response of blank samples.

Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery experiments. researchgate.net This involves spiking a blank matrix with a known concentration of the analyte and comparing the measured concentration to the spiked amount. Recoveries are typically expected to be within a certain range, for example, 80-120%. epa.gov

Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov RSD values are generally expected to be below 15-20%. nih.gov

Matrix effects are a significant challenge in the analysis of complex samples, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netchromatographyonline.com Co-eluting compounds from the matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govchromatographyonline.comnih.gov To mitigate matrix effects, several strategies can be employed. The use of matrix-matched calibration standards, where the standards are prepared in an extract of a blank matrix, is a common approach. nih.gov The standard addition method, which involves adding known amounts of the standard to the sample extract, can also be effective. chromatographyonline.com The most robust approach for correcting for both extraction efficiency and matrix effects is the use of a stable isotope-labeled internal standard that is structurally similar to the analyte of interest. sigmaaldrich.com

The following table provides typical validation parameters reported for the analysis of alkylated phenols in research settings, which would be relevant for establishing a validated method for this compound.

Table 2: Representative Method Validation Parameters for Alkylated Phenol Analysis

| Analytical Technique | Matrix | Linearity (R²) | LOD | LOQ | Accuracy (Recovery %) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|---|---|

| GC-MS | River Water | >0.99 | 6.93 - 15.7 ng/L | - | 91.1 - 112 | 5.6 - 16 | nih.gov |

| GC-MS/MS | Indoor Dust | - | 0.06 - 0.16 µg/g | - | - | - | rsc.org |

| HPLC-MS/MS | Wastewater | >0.99 | - | <0.5 µg/mL | 70 - 98 | <13 | mdpi.com |

| UPLC-MS | Plasma | >0.99 | - | - | 88 - 117 | <13.7 (intra-day), <14.0 (inter-day) | nih.gov |

| UPLC-MS | Urine | >0.99 | - | - | 87 - 102 | <13.7 (intra-day), <14.0 (inter-day) | nih.gov |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dinitrophenol |

| 2-methyl-4,6-dinitrophenol |

| 4-n-nonylphenol |

| 4-n-octylphenol |

| 4-nonylphenol |

| 4-nonylphenol diethoxylate |

| 4-nonylphenol monoethoxylate |

| 4-tert-octylphenol |

| Acetic anhydride |

| Acetone |

| Acetonitrile |

| Bisphenol A |

| Dinoseb |

| Ethyl acetate |

| Hexane |

| Methanol |

| Methylene chloride |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |